N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O3S3/c1-23-9-7-8-19-38(23)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-5-6-13-29(28)42-33)27-18-20-37(22-30(27)43-34)21-24-10-3-2-4-11-24/h2-6,10-17,23H,7-9,18-22H2,1H3,(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBCYNIMPQVWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in the base excision repair (BER) pathway in human cells.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 681.3 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with a benzo[d]thiazole moiety and a sulfonamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C34H37ClN4O3S3 |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
| Purity | Typically ≥95% |
APE1 plays a crucial role in DNA repair mechanisms by recognizing and incising apurinic/apyrimidinic sites formed during DNA damage. Overexpression of APE1 is associated with resistance to chemotherapy agents, making it a target for cancer therapy. The compound has been shown to inhibit APE1 activity effectively.
Inhibition Studies
Research indicates that related compounds exhibit low micromolar activity against purified APE1 enzymes. Notably, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide demonstrated similar inhibition profiles in HeLa cell extracts and potentiated the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .
Structure-Activity Relationships (SAR)
The biological evaluation of various analogs has provided insights into the structure-activity relationships of this compound class. Modifications to the thieno[2,3-c]pyridine core and the sulfonamide group significantly influence the potency and selectivity of APE1 inhibition. For instance:
- Substituent Variations : Changing the substituents on the benzamide or thieno ring can enhance binding affinity to APE1.
- Hydrophobic Interactions : The presence of hydrophobic groups correlates with increased inhibitory activity against APE1.
Case Studies
Several studies have reported on the efficacy of this compound and its analogs in cancer models:
- In Vitro Studies : In HeLa cells treated with MMS, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-benzyl...) resulted in hyperaccumulation of AP sites, indicating effective inhibition of DNA repair mechanisms .
- In Vivo Studies : Animal models demonstrated that intraperitoneal administration of these compounds led to significant plasma and brain exposure levels, suggesting potential for central nervous system penetration which is critical for treating brain tumors .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The closest analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3, ), shares the benzo[d]thiazole and tetrahydrothienopyridine scaffold but differs in two critical regions:
6-position substituent : Benzyl (user compound) vs. isopropyl (Compound 3).
C-terminal group : Sulfonyl benzamide with 2-methylpiperidine (user compound) vs. acetamide (Compound 3).
Table 1: Structural and Functional Comparison
*Inference based on benzyl group’s lipophilicity and sulfonamide stability .
Impact of Substituents on Bioactivity
- However, this may reduce solubility compared to the isopropyl group in Compound 3. Isopropyl in Compound 3 offers steric bulk without excessive lipophilicity, balancing cell permeability and target engagement .
- C-Terminal Modifications: The sulfonyl benzamide group in the user compound introduces a strong electron-withdrawing sulfonamide moiety, which could stabilize interactions with basic residues (e.g., lysine or arginine) in enzymatic active sites.
Bioactivity Profile Clustering
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles and modes of action. While the user compound’s exact bioactivity is undocumented, its structural divergence from Compound 3 suggests:
- Target selectivity shifts : The sulfonyl benzamide may redirect activity toward kinases or proteases instead of APE1.
- Enhanced metabolic stability : The 2-methylpiperidine and sulfonamide groups likely reduce CYP450-mediated oxidation, extending half-life .
Pharmacokinetic and Toxicity Considerations
- Brain Exposure : The benzyl group’s lipophilicity may improve blood-brain barrier penetration, making the user compound suitable for CNS targets. Compound 3 demonstrated good brain levels in mice, supporting this inference .
- Toxicity Risks : The benzo[d]thiazole moiety is associated with mitochondrial toxicity in some contexts; structural optimization may be required to mitigate off-target effects .
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno-pyridin precursors, followed by sulfonylation and benzamide coupling. Key parameters include:
- Temperature control : Reactions often proceed at 60–100°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while ethanol or THF aids in intermediate purification .
- Catalysts : Palladium or copper catalysts may facilitate cross-coupling steps . Post-synthesis, HPLC and NMR are used to verify purity (>95%) and structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry and functional group integrity (e.g., benzamide C=O at ~168 ppm, aromatic protons in benzo[d]thiazole) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : Resolves conformational details of the tetrahydrothieno-pyridin core and sulfonyl group geometry .
Q. How do functional groups influence the compound’s chemical reactivity?
- Benzo[d]thiazole : Participates in π-π stacking interactions, critical for target binding .
- Sulfonamide group : Enhances solubility and hydrogen-bonding capacity with biological targets .
- Benzyl-tetrahydrothieno-pyridin : Provides a rigid scaffold for spatial orientation of pharmacophores .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict biological targets?
- Quantum chemical calculations : Used to model transition states and identify energetically favorable reaction conditions (e.g., solvent effects, catalyst selection) .
- Molecular docking : Predicts binding affinity to enzymes (e.g., kinases) by analyzing interactions between the sulfonamide group and catalytic sites .
- AI-driven simulation : Platforms like COMSOL integrate machine learning to optimize reaction parameters (e.g., temperature gradients, solvent ratios) .
Q. What strategies address contradictions in bioactivity data among structural analogs?
- Structure-activity relationship (SAR) studies : Systematic substitution of the benzyl group (e.g., replacing with ethyl or methoxy) reveals steric and electronic impacts on potency .
- Meta-analysis of kinetic data : Compare IC50 values across assays (e.g., enzyme vs. cell-based) to differentiate direct inhibition from off-target effects .
- Cross-validation with in silico models : Pharmacophore mapping identifies conserved interaction patterns despite structural variations .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics profiling : SILAC (stable isotope labeling) identifies upregulated/downregulated proteins in treated cell lines .
- Kinase inhibition assays : Selectivity panels (e.g., Eurofins KinaseProfiler) quantify inhibition across 100+ kinases to pinpoint primary targets .
- Cryo-EM/X-ray crystallography : Resolves ligand-target complexes to guide rational design (e.g., optimizing the 2-methylpiperidin-sulfonyl moiety) .
Methodological Considerations for Data Contradictions
- Experimental replication : Vary assay conditions (e.g., pH, ATP concentration) to test robustness of bioactivity claims .
- Statistical design of experiments (DoE) : Fractional factorial designs isolate variables (e.g., solvent polarity, temperature) contributing to yield discrepancies .
- Meta-regression analysis : Correlates structural descriptors (e.g., logP, polar surface area) with conflicting bioactivity outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
